molecular formula C15H12N4S2 B13653663 1,1-Bis-thiophen-3-ylmethyl-1H,1H-(2,2)biimidazolyl

1,1-Bis-thiophen-3-ylmethyl-1H,1H-(2,2)biimidazolyl

Katalognummer: B13653663
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: GQTWRJSAEPATEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis-thiophen-3-ylmethyl-1H,1H-(2,2)biimidazolyl typically involves the reaction of thiophene derivatives with biimidazole under specific conditions. The reaction often requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Bis-thiophen-3-ylmethyl-1H,1H-(2,2)biimidazolyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .

Wissenschaftliche Forschungsanwendungen

1,1-Bis-thiophen-3-ylmethyl-1H,1H-(2,2)biimidazolyl has several scientific research applications, including:

Wirkmechanismus

The mechanism by which 1,1-Bis-thiophen-3-ylmethyl-1H,1H-(2,2)biimidazolyl exerts its effects involves interactions with specific molecular targets. The thiophene rings and biimidazole core can interact with various enzymes and receptors, influencing biological pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other biimidazole derivatives and thiophene-containing molecules. Examples include:

Uniqueness

What sets 1,1-Bis-thiophen-3-ylmethyl-1H,1H-(2,2)biimidazolyl apart is its unique combination of thiophene rings and a biimidazole core, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C15H12N4S2

Molekulargewicht

312.4 g/mol

IUPAC-Name

5-[di(thiophen-3-yl)methyl]-2-(1H-imidazol-2-yl)-1H-imidazole

InChI

InChI=1S/C15H12N4S2/c1-5-20-8-10(1)13(11-2-6-21-9-11)12-7-18-15(19-12)14-16-3-4-17-14/h1-9,13H,(H,16,17)(H,18,19)

InChI-Schlüssel

GQTWRJSAEPATEM-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC=C1C(C2=CSC=C2)C3=CN=C(N3)C4=NC=CN4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.